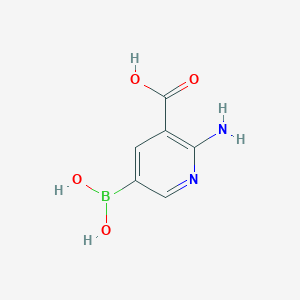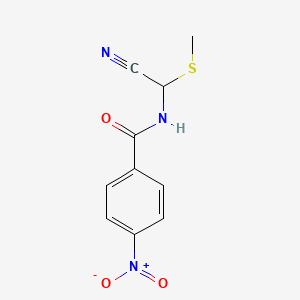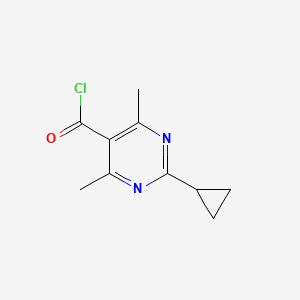
2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride is a chemical compound with the molecular formula C10H11ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride typically involves the reaction of 2-cyclopropyl-4,6-dimethylpyrimidine with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures the complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can react with water to form the corresponding carboxylic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Amines, Alcohols, Thiols: Common nucleophiles for substitution reactions.
Water: Used in hydrolysis reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
Substituted Pyrimidines: Formed from substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Biaryl Compounds: Formed from coupling reactions.
Aplicaciones Científicas De Investigación
2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-cyclopropyl-4,6-dimethylpyrimidine: The parent compound without the carbonyl chloride group.
4,6-dimethyl-2-phenylpyrimidine: A similar compound with a phenyl group instead of a cyclopropyl group.
2-cyclopropyl-4,6-dimethyl-5-pyrimidinecarboxylic acid: The hydrolysis product of the compound.
Uniqueness
2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride is unique due to the presence of the carbonyl chloride group, which makes it a versatile intermediate for further chemical transformations. Its cyclopropyl and dimethyl substituents also contribute to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H11ClN2O |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
2-cyclopropyl-4,6-dimethylpyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C10H11ClN2O/c1-5-8(9(11)14)6(2)13-10(12-5)7-3-4-7/h7H,3-4H2,1-2H3 |
Clave InChI |
SNGJMLLUOQQPPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C2CC2)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
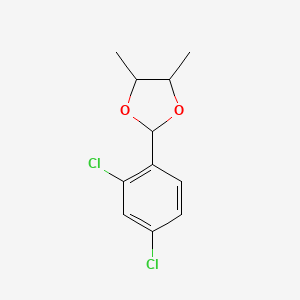

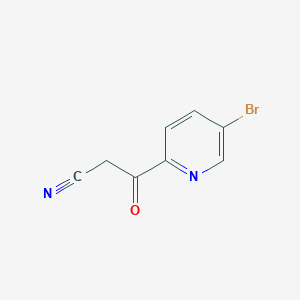
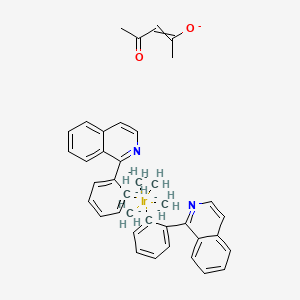
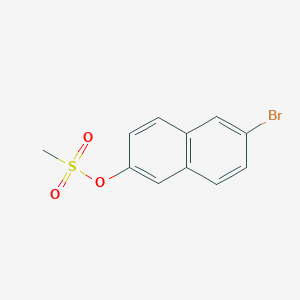
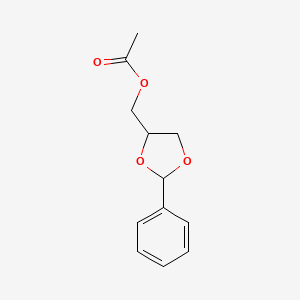



![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
